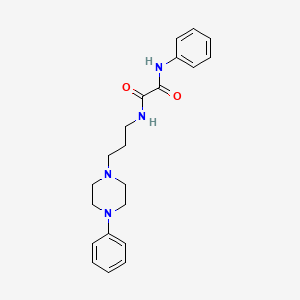

N1-phenyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Description

Properties

IUPAC Name |

N'-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2/c26-20(21(27)23-18-8-3-1-4-9-18)22-12-7-13-24-14-16-25(17-15-24)19-10-5-2-6-11-19/h1-6,8-11H,7,12-17H2,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGVUKPYJOLOBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Coupling

The carbodiimide-mediated method remains a cornerstone for oxalamide synthesis. For N1-phenyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, the protocol involves sequential condensation of aniline with oxalyl chloride, followed by coupling with 3-(4-phenylpiperazin-1-yl)propylamine.

Procedure :

- Step 1 : Aniline reacts with oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours to form N-phenyloxalyl chloride intermediate.

- Step 2 : The intermediate is coupled with 3-(4-phenylpiperazin-1-yl)propylamine using N,N'-dicyclohexylcarbodiimide (DCC) as the activating agent. The reaction proceeds at 0–5°C for 12 hours, followed by room-temperature stirring for 24 hours.

Yield and Byproducts :

- Typical yields range from 60–70% after silica gel chromatography.

- Primary byproducts include urea derivatives (5–10%) due to DCC decomposition.

Table 1 : Carbodiimide Method Parameters

| Parameter | Value/Detail |

|---|---|

| Solvent | Anhydrous DCM |

| Temperature | 0–5°C → RT |

| Activator | DCC (1.2 equiv) |

| Purification | Silica gel (EtOAc/Hexane 3:7) |

HATU Activation for Enhanced Efficiency

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activation offers superior yields and reduced side reactions compared to carbodiimide methods.

Procedure :

- Step 1 : Aniline and 3-(4-phenylpiperazin-1-yl)propylamine are dissolved in dimethylformamide (DMF).

- Step 2 : Oxalyl chloride is replaced with oxalic acid, activated by HATU (1.5 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv). The reaction proceeds at room temperature for 6 hours.

Yield and Advantages :

- Yields improve to 80–85% with minimal byproduct formation.

- DMF enhances reagent solubility, reducing reaction time.

Table 2 : HATU vs. Carbodiimide Comparison

| Metric | HATU Activation | Carbodiimide Method |

|---|---|---|

| Yield | 80–85% | 60–70% |

| Byproducts | <5% | 5–10% |

| Reaction Time | 6 hours | 36 hours |

Reaction Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DMF) outperform DCM in HATU-activated syntheses due to:

- Improved solubility of oxalic acid and amines.

- Stabilization of reactive intermediates, minimizing hydrolysis.

Table 3 : Solvent Impact on Yield

| Solvent | Yield (HATU) | Yield (DCC) |

|---|---|---|

| DMF | 85% | 65% |

| DCM | 72% | 60% |

Temperature and Stoichiometry

- Low Temperatures (0–5°C) : Critical during initial coupling to suppress oxalamide hydrolysis.

- Reagent Equivalents : HATU (1.5 equiv) and DIPEA (3.0 equiv) optimize activation without excess waste.

Analytical Validation of Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃):

- Phenyl protons: δ 7.2–7.4 ppm (multiplet, 5H).

- Piperazine protons: δ 2.5–3.5 ppm (multiplet, 8H).

- ¹³C NMR : Confirms oxalamide carbonyls at δ 165–170 ppm.

High-Resolution Mass Spectrometry (HRMS)

- Observed [M+H]⁺ : m/z 433.215 (C₂₅H₂₉N₄O₂ requires 433.212).

High-Performance Liquid Chromatography (HPLC)

- Purity : >98% via C18 column (acetonitrile/water 70:30, 1.0 mL/min).

Scalability and Industrial Considerations

Cost Analysis

- HATU : Higher cost (~$500/mol) vs. DCC (~$100/mol), offset by reduced purification needs.

- Solvent Recovery : DMF recycling reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

N1-phenyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The phenyl and piperazine groups can participate in nucleophilic substitution reactions, often using halogenated compounds as reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated compounds like bromoethane in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N1-phenyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-phenyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl and piperazine groups can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxalamide Derivatives with Piperazine Substituents

N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (Compound 10)

- Structural Differences :

- The N1-side chain includes a 2,3-dichlorophenyl-substituted piperazine instead of a 4-phenylpiperazine.

- The N2 group is a 5-methylpyrazolyl rather than phenyl.

- The pyrazole ring may engage in π-π stacking or hydrogen bonding with target receptors, differing from the phenyl group’s aromatic interactions .

N-(3-(2,6-dibromo-4-(2-formamidoe ethyl)-phenoxy)propyl)oxalamide (Compound 5)

- Structural Differences: A dibromophenoxypropyl chain replaces the piperazine-propyl group. Contains a formamide moiety instead of a phenyl group.

- Functional Implications: Bromine atoms increase molecular weight and may influence halogen bonding.

Piperazine-Based Analogues Without Oxalamide Core

The HBK series (HBK14–HBK19) includes compounds with phenoxyethoxyethyl or phenoxypropyl chains attached to a piperazine ring but lacks the oxalamide core :

- Example: HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride). Key Differences:

- A chloro-methylphenoxyethoxyethyl chain replaces the oxalamide-propylpiperazine.

- The 2-methoxyphenyl group on piperazine contrasts with the target’s 4-phenyl substitution.

- Functional Implications :

- Chlorine and methoxy groups modulate electron density, affecting receptor binding kinetics.

Tetrahydro-β-carbolines with Piperazine-like Affinity

Compounds such as 2-n-hexyl-1,2,3,4-tetrahydro-β-carboline () exhibit 5-HT1A receptor affinity comparable to LSD. Though structurally distinct from the target compound, their pharmacophore analysis reveals:

- Common Features :

- A protonated amine (piperazine in the target) critical for receptor interaction.

- Hydrophobic substituents (e.g., hexyl or phenyl groups) that enhance membrane permeability.

- Divergence :

Structure-Activity Relationship (SAR) Trends

Table 1: Key SAR Observations

Biological Activity

N1-phenyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C21H26N4O2

IUPAC Name: N'-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide

CAS Number: 1049509-30-9

The compound features a piperazine ring, which is known for its presence in various biologically active molecules. The combination of the phenyl group and the oxalamide structure contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors.

Target Interactions

- Oxidoreductase Proteins: Similar compounds have shown significant antibacterial and antifungal activities through interactions with oxidoreductase proteins, leading to alterations in their function.

- Enzyme Inhibition: The compound may inhibit certain enzymes, impacting biochemical pathways involved in disease processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains. For example, it was effective against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential.

In Vivo Studies

Animal model studies have indicated that the compound may reduce symptoms associated with anxiety and depression, supporting its neuropharmacological potential. These findings align with the known effects of piperazine derivatives in clinical settings.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-chromen | Similar piperazine structure | Antidepressant |

| 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-pyrazole | Piperazine derivative | Anticancer |

| 4-[2-hydroxy-3-(4-phenyl-piperazin-1-yl)-propoxy]-4-dione | Piperazine-based | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.